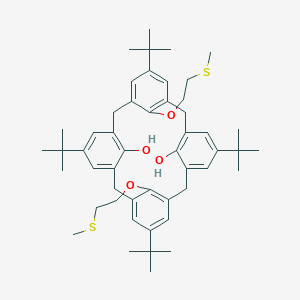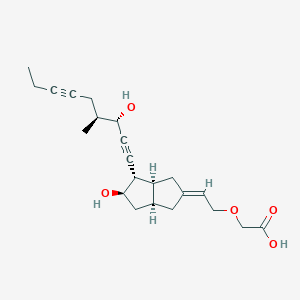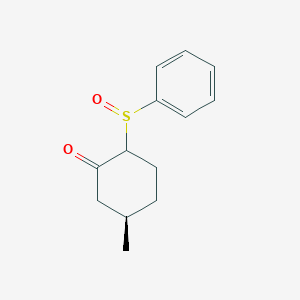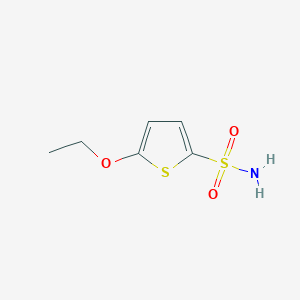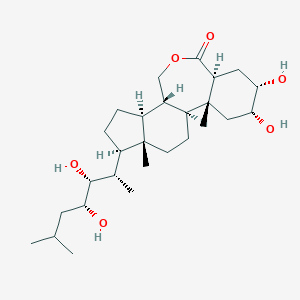![molecular formula C19H15N5O2S B119684 [4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene CAS No. 155812-15-0](/img/structure/B119684.png)
[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene is a compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that [4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene exhibits antioxidant and anti-inflammatory effects. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene in lab experiments is its potential applications in various fields of scientific research. However, a limitation is the lack of understanding of its mechanism of action and the need for further studies to fully understand its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for research on [4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene. One direction is to further investigate its potential as a fluorescent probe in biological imaging. Another direction is to study its potential as a therapeutic agent for various diseases, including cancer. Additionally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of [4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with hydrazine hydrate followed by oxidation with hydrogen peroxide. The resulting product is then reacted with phenyl vinyl sulfone to yield the final compound.
Aplicaciones Científicas De Investigación
[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene has been studied for its potential applications in various fields of scientific research. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been studied for its potential use as a fluorescent probe in biological imaging.
Propiedades
Número CAS |
155812-15-0 |
|---|---|
Nombre del producto |
[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene |
Fórmula molecular |
C19H15N5O2S |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene |
InChI |
InChI=1S/C19H15N5O2S/c1-14(15-8-4-2-5-9-15)21-22-19-20-17(12-27-19)18-23(13-26-24(18)25)16-10-6-3-7-11-16/h2-12H,1,13H2 |
Clave InChI |
NNVYBLTUZYSAFZ-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1)N=NC2=NC(=CS2)C3=[N+](OCN3C4=CC=CC=C4)[O-] |
SMILES canónico |
C=C(C1=CC=CC=C1)N=NC2=NC(=CS2)C3=[N+](OCN3C4=CC=CC=C4)[O-] |
Sinónimos |
Acetophenone hydrazone of 4-(2-hydrazino-4-thiazolyl)-3-phenylsydnone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-](/img/structure/B119607.png)
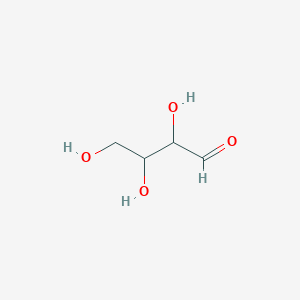
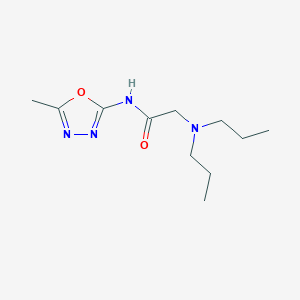
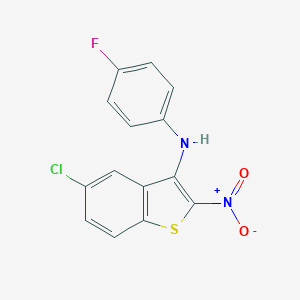

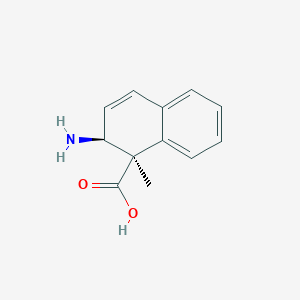
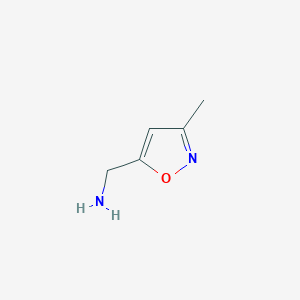
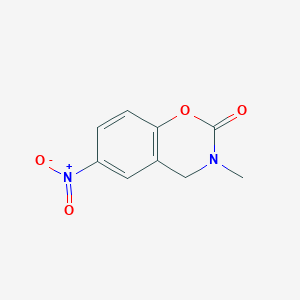
![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol](/img/structure/B119625.png)
